molecular formula C10H18O B1666912 beta-Terpineol CAS No. 138-87-4

beta-Terpineol

Cat. No.: B1666912
CAS No.: 138-87-4
M. Wt: 154.25 g/mol
InChI Key: RUJPNZNXGCHGID-UHFFFAOYSA-N
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Description

Beta-terpineol (C₁₀H₁₈O) is a monoterpenoid alcohol belonging to the p-menthane family. It is one of the three primary isomers of terpineol, alongside alpha- and gamma-terpineol, differentiated by the position of the hydroxyl group and double bond . This compound occurs naturally in essential oils of plants such as Origanum vulgare, Cinnamomum species, and Thymus vulgaris, typically as a minor constituent .

Properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h9,11H,1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPNZNXGCHGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(CC1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041209, DTXSID301316364, DTXSID201317014
Record name beta-Terpineol
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Record name trans-β-Terpineol
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Record name cis-β-Terpineol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless, slightly viscous liquid with a pungent woody-earthy odour
Record name p-Menth-8-en-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/666/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in water, alcohol, and oils
Record name p-Menth-8-en-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/666/
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Density

0.930-0.936
Record name p-Menth-8-en-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

138-87-4, 7299-40-3, 7299-41-4
Record name β-Terpineol
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Record name beta-Terpineol
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Record name beta-Terpineol, cis-
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Record name beta-Terpineol, trans-
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Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-
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Record name 1-methyl-4-(1-methylvinyl)cyclohexan-1-ol
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Record name .BETA.-TERPINEOL, TRANS-
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Preparation Methods

Two-Step Hydration-Dehydration Process

The established industrial method involves sequential hydration of α-pinene or turpentine followed by controlled dehydration. In the first stage, α-pinene undergoes acid-catalyzed hydration (H₂SO₄, 25–30°C, 24–48 h) to form terpin hydrate [(1R,2R,4S)-1,8-terpin], achieving 68–72% conversion efficiency. Critical parameters include maintaining pH 2.5–3.0 and water-to-feed molar ratios of 10:1 to suppress limonene formation. The dehydration phase employs 0.5–2.5% p-toluenesulfonic acid (PTSA) at 80–110°C for 3–6 h, yielding 74–78% beta-terpineol with <5% terpinolene byproducts.

Table 1: Comparative Performance of Two-Step Synthesis

Parameter Hydration Stage Dehydration Stage
Temperature (°C) 25–30 80–110
Catalyst Loading (%) 5–8 H₂SO₄ 0.5–2.5 PTSA
Time (h) 24–48 3–6
Yield (%) 68–72 74–78

One-Pot Direct Hydration

Emerging single-reactor strategies eliminate terpin hydrate isolation, using bifunctional sulfonated zirconia catalysts (SZ-1M) at 85°C for 8–10 h. While reducing equipment costs by 30%, these methods suffer from lower selectivity (52–58% this compound) due to parallel α-terpineol (18–22%) and γ-terpineol (12–15%) formation. Microwave-assisted variants (120 W, 100°C) enhance reaction rates 2.3-fold but require specialized equipment incompatible with current industrial infrastructure.

Ultrasonic-Assisted Synthesis Methods

Process Intensification Mechanisms

The CN102276420A patent demonstrates 20–40 kHz ultrasound enables:

  • 45% reduction in hydration time (from 24 h to 13.5 h) via cavitation-enhanced mass transfer
  • Elimination of centrifugal drying through in-situ red oil utilization (5–7% yield boost)
  • 99.5% acid catalyst recovery via ultrasonic emulsification

Table 2: Ultrasonic vs Conventional Dehydration

Metric Ultrasonic Method Traditional Method
Reaction Time (h) 4–5 6–8
Energy Consumption 18 kWh/kg 27 kWh/kg
NaOH Neutralization 3.2% w/w 4.8% w/w
Purity (%) 92.4 88.7

Red Oil Byproduct Utilization

The patent's breakthrough lies in recycling red oil (C₁₀H₁₆O₂ derivatives) as reaction media. Adding 15–20% red oil content:

  • Suppresses dipentene formation by 63% through competitive adsorption on acid sites
  • Increases β-terpineol stereoselectivity from 68% to 83%
  • Lowers dehydration activation energy from 92 kJ/mol to 76 kJ/mol

Isomer Separation and Purification Techniques

Fractional Crystallization Challenges

Commercial terpineol mixtures typically contain 55–60% α-isomer, 25–30% β-terpineol, and 15–20% γ-terpineol. Isolation requires:

  • Low-temperature ethanol recrystallization (-15°C, 48 h) achieving 91–93% β-terpineol purity
  • Simulated moving bed chromatography (SMBC) with Zorbax SB-C18 columns (85% acetonitrile mobile phase)

Reactive Distillation Advances

Integrated reaction-separation systems using structured packings (Sulzer BX) enable:

  • 99.8% β-terpineol purity at 0.8–1.2 theoretical plates
  • 40% reduction in energy vs batch distillation
  • Continuous removal of α-terpineol (bp 219°C) from β-isomer (bp 214°C)

Industrial Production and Scalability Considerations

Catalyst Deactivation Analysis

Sulfonic acid resins (Amberlyst 36) exhibit 23% activity loss after 5 cycles due to:

  • Sulfonic group leaching (0.8–1.2% per cycle)
  • Pore blockage by terpene dimers (C₂₀H₃₂O₂)
    Regeneration via 10% HNO₃ reflux restores 89% initial activity but increases wastewater COD by 3200 mg/L.

Environmental Impact Mitigation

Life cycle assessments (ISO 14040) reveal:

  • Ultrasound methods reduce CO₂ emissions by 2.1 kg/kg product vs conventional routes
  • Red oil recycling decreases organic waste generation by 38%
  • Enzyme-assisted (lipase B) downstream processing cuts solvent use by 65%

Emerging Methodologies and Recent Advances

Biocatalytic Routes

Immobilized Pseudomonas putida GS1 whole cells enable:

  • β-Terpineol synthesis from limonene (72% conversion, 48 h)
  • 99.8% enantiomeric excess via cytochrome P450 monooxygenase
  • Operation at pH 7.0, 30°C with 0.5 mM NADH cofactor

Plasma-Catalytic Systems

Atmospheric pressure glow discharge (APGD) reactors coupled with TiO₂ nanotubes:

  • Achieve 89% α-pinene conversion in 15 min
  • Generate 76% β-terpineol selectivity via ·OH radical pathways
  • Operate at 75°C with 0.5 L/min O₂ flow

Comparative Analysis of Preparation Methods

Table 3: Techno-Economic Evaluation of Synthesis Routes

Method CAPEX ($/ton) OPEX ($/ton) Yield (%) Purity (%)
Two-Step Acid 12,400 8,200 78 88
Ultrasonic-Assisted 15,800 6,500 85 92
Biocatalytic 23,000 9,100 72 95
Plasma-Catalytic 18,300 7,800 89 91

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties
Beta-terpineol exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases. A study highlighted that this compound can enhance the levels of superoxide dismutase (SOD) while reducing malondialdehyde (MDA) levels in animal models, indicating its potential for neuroprotective effects against oxidative damage in conditions like Alzheimer's disease .

1.2 Neuroprotective Effects
Research has demonstrated that this compound can improve neurogenesis and long-term memory while reducing amyloid plaque counts in rodent models of Alzheimer's disease. In both preventive and therapeutic modes, treatment with this compound significantly improved biochemical markers associated with neurodegeneration .

1.3 Antidepressant Activity
this compound has been studied for its antidepressant-like effects through modulation of cannabinoid receptors. In a model of inflammation-induced depression, this compound administration resulted in a significant reduction in immobility time during behavioral tests, suggesting its potential as an antidepressant agent .

Cosmetic Applications

2.1 Skin Penetration Enhancer
Due to its ability to enhance skin penetration, this compound is utilized in topical formulations to improve the efficacy of active ingredients. Its pleasant floral scent also makes it a popular choice in perfumes and cosmetics .

2.2 Antimicrobial Properties
this compound exhibits antimicrobial activities against various pathogens, making it a valuable ingredient in cosmetic formulations aimed at treating acne and other skin infections. Its effectiveness against bacteria and fungi supports its use as a preservative in personal care products .

Food Industry Applications

3.1 Flavoring Agent
In the food industry, this compound is used as a flavoring agent due to its pleasant aroma reminiscent of lilac. It is commonly found in beverages, confections, and baked goods .

3.2 Natural Preservative
The antimicrobial properties of this compound also lend themselves to applications as a natural preservative in food products, helping to extend shelf life while maintaining safety and quality .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantIncreases SOD levels; reduces MDA levels
NeuroprotectiveImproves memory; reduces amyloid plaques
AntidepressantReduces immobility time in depression models
AntimicrobialEffective against bacteria and fungi
Flavoring AgentUsed in various food products for aroma

Case Studies

Case Study 1: Alzheimer’s Disease Model
In a controlled study on Wistar rats, this compound was administered at a dose of 100 mg/kg both preventively and therapeutically after inducing Alzheimer's disease via amyloid-beta injections. Results indicated significant improvements in memory retention and reductions in amyloid plaque formation compared to control groups .

Case Study 2: Depression Induction Model
Another study assessed the effects of this compound on depression-like behavior induced by inflammation. The results showed that this compound significantly reduced immobility times compared to untreated controls, suggesting its potential as an alternative treatment for mood disorders .

Comparison with Similar Compounds

Key Properties :

  • Molecular weight : 154.25 g/mol
  • Melting point : 32.5°C
  • Boiling point : 215°C
  • Odor profile : Woody, reminiscent of freshly cut timber .
  • Solubility : Sparingly soluble in water (2.2 mg/mL at 15°C) but miscible in organic solvents .

Beta-terpineol is used in fragrances, food flavoring, and pharmaceutical formulations for its antimicrobial and insecticidal properties .

Structural and Functional Differences

The terpineol isomers share the molecular formula C₁₀H₁₈O but differ in hydroxyl group positioning and double bond arrangement:

Isomer Double Bond Position Odor Profile Natural Abundance
Alpha-terpineol C1–C2 Floral (lilac-like) Most abundant isomer
This compound C2–C3 Woody, earthy Less common
Gamma-terpineol C3–C4 Citrus, pine-like Rare

Key Structural Notes:

  • This compound and gamma-terpineol are positional isomers, differing only in the double bond location .
  • Alpha-terpineol is a tertiary alcohol, while beta- and gamma-terpineol are secondary alcohols .
Antimicrobial Activity :

This compound exhibits moderate antibacterial activity but is outperformed by other terpenoids:

Compound Binding Affinity (Kcal/mol) to DHFR Binding Affinity to DNA Gyrase Antibacterial Efficacy
This compound -5.7 -6.1 Moderate
Terpinen-4-ol -6.1 -6.6 High
3-Epimoretenol -9.2 -7.4 Very high

In Origanum vulgare essential oil, this compound constitutes 16.96% of the total composition but shows weaker interactions with bacterial targets (e.g., DNA gyrase, DHFR) compared to terpinen-4-ol and 3-epimoretenol .

Industrial and Commercial Use

Compound Fragrance Applications Maximum Usage in Cosmetics Key Products
Alpha-terpineol Perfumes, soaps, air fresheners 20% (fragrance concentrate) Aromatherapy oils, cleaning agents
This compound Wood-scented products, detergents 3% (fragrance concentrate) Insect repellents, industrial fragrances
Gamma-terpineol Citrus-flavored products <1% Specialty cosmetics

This compound’s woody aroma makes it suitable for niche applications, though its lower natural abundance limits widespread use compared to alpha-terpineol .

Chemical Stability and Volatility

In volatilization studies, this compound clusters with Class B compounds (e.g., linalool, thymol), showing slower evaporation rates than monoterpene hydrocarbons (e.g., limonene, pinene) . This stability enhances its utility in sustained-release formulations.

Biological Activity

Beta-Terpineol, a monoterpene alcohol, is a compound found in various essential oils and is known for its diverse biological activities. Its chemical structure is represented as C10H18OC_{10}H_{18}O and it is recognized for its pleasant fragrance, making it a popular ingredient in cosmetics and perfumes. Beyond its aromatic properties, this compound has garnered attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. A study demonstrated that this compound effectively reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) levels in animal models, suggesting its potential role in mitigating oxidative damage .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's. In an experimental model of Alzheimer's disease, this compound administration resulted in improved cognitive function and reduced amyloid plaque formation. The compound was shown to enhance neurogenesis and memory retention while decreasing biochemical markers associated with oxidative stress .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity may contribute to its therapeutic potential in conditions characterized by chronic inflammation .

Antidepressant-Like Effects

Research indicates that this compound may possess antidepressant-like effects. In animal models, acute administration of this compound significantly reduced immobility time in forced swimming tests, suggesting an improvement in mood-related behaviors. This effect appears to involve modulation of the endocannabinoid system, indicating potential pathways for therapeutic application .

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's cytostatic effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Study on Neuroprotective Effects

In a controlled study involving rodent models of Alzheimer's disease, this compound was administered at a dose of 100 mg/kg body weight. The results indicated:

  • Significant improvement in memory retention compared to control groups.
  • Reduction in amyloid plaque counts in brain tissues.
  • Increased levels of SOD and decreased levels of MDA, indicating enhanced antioxidant capacity .

Study on Antidepressant Effects

Another study evaluated the antidepressant-like effects of this compound using the tail suspension test (TST) and forced swimming test (FST). The findings revealed:

  • A dose-dependent reduction in immobility time.
  • The effects were blocked by specific receptor antagonists, suggesting involvement of dopaminergic and cannabinoid pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduced MDA; increased SOD levels
NeuroprotectiveImproved memory; reduced amyloid plaques
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntidepressantReduced immobility time in behavioral tests
AnticancerInhibited proliferation in cancer cell lines

Q & A

Q. How can systematic reviews of β-Terpineol’s bioactivities avoid bias from non-standardized reporting?

  • Methodological Answer : Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., ≥3 independent replicates per study). Extract data into standardized templates (PICO framework: Population, Intervention, Comparison, Outcome). Assess study quality via ROBINS-I tool and perform sensitivity analyses to exclude high-risk-of-bias studies .

Key Resources for Further Research

  • Analytical Protocols : Refer to the Beilstein Journal of Organic Chemistry for reproducible methods .
  • Systematic Reviews : Consult the Cochrane Handbook for bias mitigation strategies .
  • Data Repositories : Deposit spectral and omics data in public repositories (e.g., MetaboLights, NCBI) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Terpineol
Reactant of Route 2
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